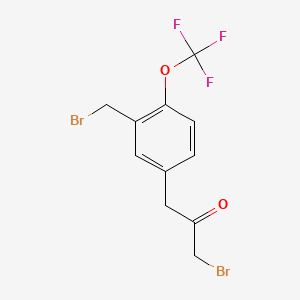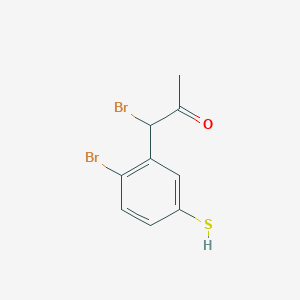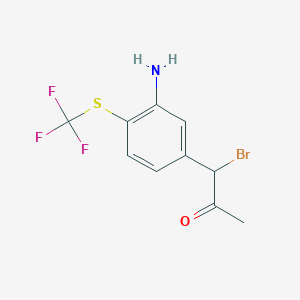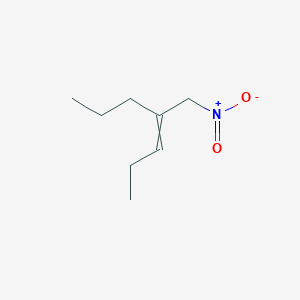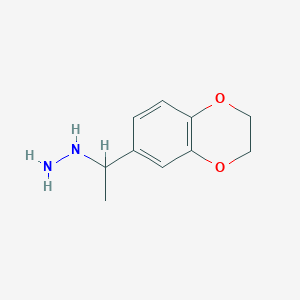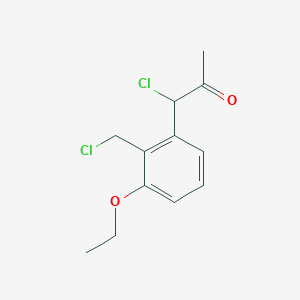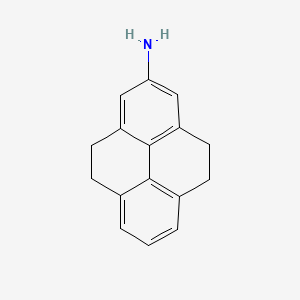
4,5,9,10-Tetrahydropyren-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,9,10-Tetrahydropyren-2-amine is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by a pyrene core with four hydrogen atoms added to the 4, 5, 9, and 10 positions, and an amine group attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,9,10-Tetrahydropyren-2-amine typically involves the hydrogenation of pyrene derivatives. One common method is the catalytic hydrogenation of pyrene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The resulting tetrahydropyrene is then subjected to amination reactions to introduce the amine group at the 2 position.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation and amination processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5,9,10-Tetrahydropyren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
4,5,9,10-Tetrahydropyren-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,5,9,10-Tetrahydropyren-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The amine group can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity and function. The compound’s polycyclic aromatic structure also allows for π-π interactions with aromatic residues in proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Pyrene: The parent compound without the hydrogenation and amine group.
1-Aminopyrene: A similar compound with an amine group at the 1 position.
4,5,9,10-Tetrahydropyrene: The hydrogenated form without the amine group.
Uniqueness
4,5,9,10-Tetrahydropyren-2-amine is unique due to the combination of its tetrahydropyrene core and the amine group at the 2 position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and biological research.
Properties
CAS No. |
101283-00-5 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4,5,9,10-tetrahydropyren-2-amine |
InChI |
InChI=1S/C16H15N/c17-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-3,8-9H,4-7,17H2 |
InChI Key |
STSFAROQOOSKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)N)CCC4=CC=CC1=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


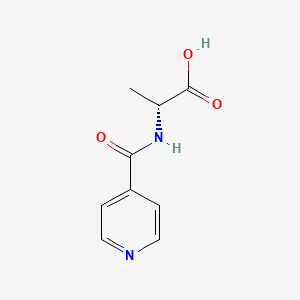
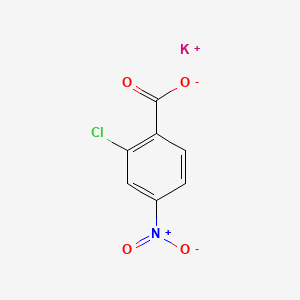
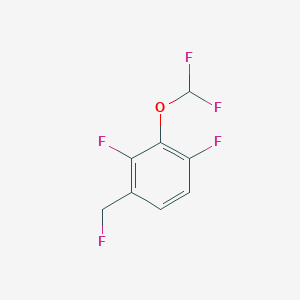
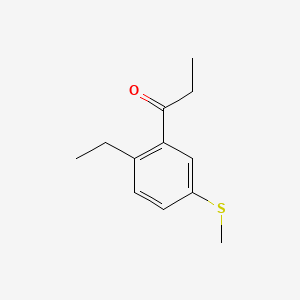
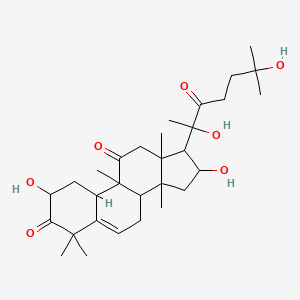
![trans-N1-Methyl-N1-7H-pyrrolo[2,3-d]pyrimidin-4-yl-1,4-cyclohexanediamine](/img/structure/B14065055.png)
